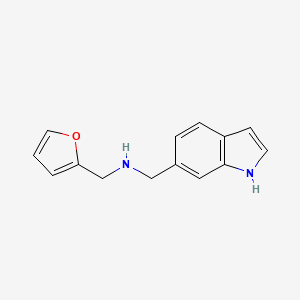
(2-Furylmethyl)(1H-indol-6-ylmethyl)amine
Übersicht
Beschreibung
“(2-Furylmethyl)(1H-indol-6-ylmethyl)amine” is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.28 . It’s a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(2-Furylmethyl)(1H-indol-6-ylmethyl)amine” is represented by the formula C14H14N2O .Physical And Chemical Properties Analysis
The predicted boiling point of “(2-Furylmethyl)(1H-indol-6-ylmethyl)amine” is approximately 400.3° C at 760 mmHg. The predicted density is approximately 1.2 g/cm 3, and the predicted refractive index is n 20D 1.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
(2-Furylmethyl)(1H-indol-6-ylmethyl)amine and related compounds have been a focus in the synthesis of various chemical structures. For instance, a study by Ogurtsov and Rakitin (2021) highlighted the synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives, which are considered valuable intermediates for the creation of substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Catalytic Applications
Compounds with an indole core, similar to (2-Furylmethyl)(1H-indol-6-ylmethyl)amine, have been used in the development of catalysts. Singh et al. (2017) synthesized derivatives such as 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, which were used to create palladacycles. These complexes demonstrated efficiency as catalysts in various chemical reactions (Singh et al., 2017).
Antifungal Applications
The antifungal potential of derivatives of (2-Furylmethyl)(1H-indol-6-ylmethyl)amine has been explored. Suvire et al. (2006) reported that compounds like N-(4-bromophenyl)-N-(2-furylmethyl)amine exhibited significant antifungal activity against dermatophytes. This study underscores the potential of these compounds in developing new antifungal agents (Suvire et al., 2006).
Spectral Analysis and Green Chemistry
In a study by Barajas et al. (2008), N-(2-furylmethyl)cinnamamides, which are closely related to (2-Furylmethyl)(1H-indol-6-ylmethyl)amine, were synthesized using boric acid as a 'green' catalyst. This process was not only efficient but also environmentally friendly, demonstrating the application of these compounds in green chemistry (Barajas et al., 2008).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1H-indol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-13(17-7-1)10-15-9-11-3-4-12-5-6-16-14(12)8-11/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKWVRFDGGTNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Furylmethyl)(1H-indol-6-ylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




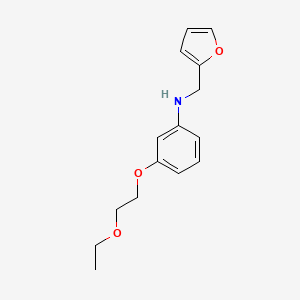
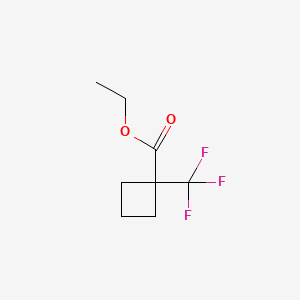
![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)
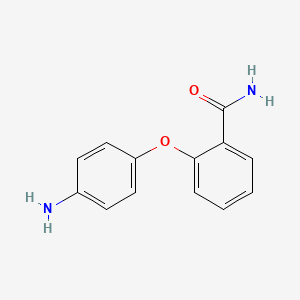
![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)
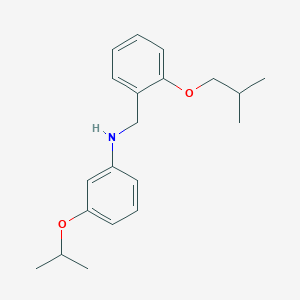
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)

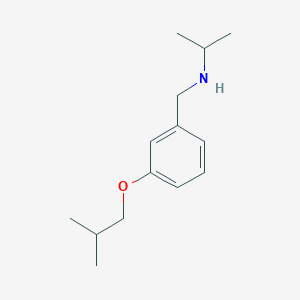
![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)
![2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1451644.png)
![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)
![5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine](/img/structure/B1451649.png)